1-Acetylhexahydro-1H-azepine chemical structure and properties
1-Acetylhexahydro-1H-azepine chemical structure and properties
The following technical monograph provides an in-depth analysis of 1-Acetylhexahydro-1H-azepine. This guide is structured to support researchers in synthetic organic chemistry, medicinal chemistry, and agrochemical development.
CAS Registry Number: 5809-41-6
Synonyms:
Chemical Identity & Structural Analysis[2]
1-Acetylhexahydro-1H-azepine is a tertiary amide featuring a seven-membered azepane ring fused to an acetyl group. Unlike its six-membered analog (
Structural Logic & Resonance
The molecule exhibits partial double-bond character (
Key Structural Features:
-
Core Scaffold: Saturated 7-membered azacycloheptane (azepane).
-
Functional Group: Tertiary acetamide (Polar, Aprotic, Hydrogen-bond acceptor).
-
Electronic Profile: The electron-withdrawing acetyl group reduces the basicity of the ring nitrogen significantly compared to the parent hexamethyleneimine (
of conjugate acid drops from ~11 to <1).
Conformational Dynamics Diagram
The following diagram illustrates the structural logic and conformational equilibrium inherent to the molecule.
Figure 1: Structural components and rotameric equilibrium of 1-Acetylhexahydro-1H-azepine.
Physicochemical Profile
The physical properties of 1-Acetylhexahydro-1H-azepine are dominated by its nature as a polar, aprotic tertiary amide.
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 141.21 g/mol | |
| Physical State | Colorless to pale yellow liquid | Viscous oil at RT. |
| Boiling Point | 137–139°C (at ~15 mmHg) | See Note Below. |
| Density | 0.998 – 1.02 g/mL | Denser than parent amine. |
| Solubility | Miscible in Ethanol, DCM, Water | High polarity due to amide dipole. |
| Refractive Index |
Technical Note on Boiling Point: Literature sources often cite 137–139°C. Based on the boiling points of homologous amides (e.g.,
-acetylpiperidine, bp ~227°C at 760 mmHg), the atmospheric boiling point of 1-acetylhexahydro-1H-azepine is predicted to be >230°C. The 137°C value represents the boiling point under reduced pressure (vacuum distillation), which is the standard method for isolation to prevent thermal decomposition.
Synthetic Methodology
The synthesis of 1-Acetylhexahydro-1H-azepine is a standard acetylation protocol. However, the exothermic nature of the reaction and the high boiling point of the product require specific handling to ensure high yield and purity.
Protocol: Acetylation of Hexamethyleneimine
Reagents:
-
Hexamethyleneimine (1.0 equiv)
-
Acetic Anhydride (1.1 equiv) or Acetyl Chloride (1.1 equiv +
) -
Solvent: Dichloromethane (DCM) or Toluene (for azeotropic drying)
Step-by-Step Workflow:
-
Setup: Charge a 3-neck round-bottom flask with Hexamethyleneimine and solvent (DCM). Cool to 0°C under an inert atmosphere (
).-
Causality: Cooling is mandatory. The reaction of secondary amines with anhydrides is highly exothermic; uncontrolled heat can lead to ring-opening side reactions or loss of volatile starting material.
-
-
Addition: Add Acetic Anhydride dropwise via an addition funnel over 30–60 minutes, maintaining internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or GC-MS.
-
Quench & Wash:
-
Wash with 1M HCl (to remove unreacted amine).
-
Wash with Saturated
(to remove acetic acid byproduct). -
Wash with Brine.
-
-
Isolation: Dry organic layer over
, filter, and concentrate via rotary evaporation. -
Purification: Distill the residue under high vacuum (0.1 – 1.0 mmHg). Collect the fraction boiling at constant temperature.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the acetylation of hexamethyleneimine.
Analytical Characterization
Validating the structure requires distinguishing the product from the starting amine and potential ring-opened byproducts.
Nuclear Magnetic Resonance (NMR)[2][3][4][5]
-
NMR (400 MHz,
):-
3.45 – 3.55 (m, 2H,
, -protons). Note: May appear as two distinct multiplets due to rotamers. -
2.08 (s, 3H,
). Diagnostic Singlet. -
1.65 – 1.75 (m, 4H,
-ring protons). - 1.50 – 1.60 (m, 4H, remote ring protons).
-
3.45 – 3.55 (m, 2H,
-
NMR (100 MHz,
):-
~170.5 (Carbonyl
). -
~46-50 (Ring
, often split/broadened). -
~21.5 (Acetyl
).
-
~170.5 (Carbonyl
Infrared Spectroscopy (IR)
-
Strong Band: 1640–1650
(C=O stretch, tertiary amide). -
Absence: No N-H stretch (3300-3500
), confirming full conversion of the secondary amine.
Applications in Drug Discovery & Agrochemistry
1-Acetylhexahydro-1H-azepine serves as a crucial scaffold in two primary domains:
Medicinal Chemistry (The Azepine Pharmacophore)
The azepine ring is a privileged structure in medicinal chemistry, often used to restrict conformational space compared to linear alkyl chains while offering more flexibility than piperidine rings.
-
Peptidomimetics: Used as a turn-inducer in peptide synthesis. The 7-membered ring forces the peptide backbone into specific angles (
) that mimic -turns. -
Fragment-Based Drug Design: The
-acetyl group acts as a simplified model for more complex acyl-azepine drugs (e.g., certain ACE inhibitors or antihistamines).
Agrochemistry (Insect Repellency)
Research indicates that
-
Mechanism: The tertiary amide moiety interacts with odorant receptors (ORs) in insects, masking the volatile organic compounds (lactic acid,
) emitted by the host. -
Advantage:
-acetylazepane is often less volatile than smaller ring analogs, potentially offering longer protection times.
Application Logic Diagram
Figure 3: Functional versatility of the N-acetylazepane scaffold.
Safety & Handling (SDS Summary)
While less volatile than lower molecular weight amides, standard chemical hygiene is required.
-
Hazards:
-
Skin/Eye Irritant: Causes mild to moderate irritation upon contact.
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
-
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids (hydrolysis risk).
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
-
Chemical Properties & Synthesis
-
PubChem Compound Summary for CID 6451476 (1H-Azepine). National Center for Biotechnology Information (2025). Link
-
-
Boiling Point & Physical Data
-
Conformational Analysis
-
Conformational Analysis of Azepane-Based Amino Acids. ChemRxiv (2025). Link
-
-
Insect Repellent Activity
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 111-49-9・Hexahydro-1H-azepine・081-04612・085-04615[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. dipterajournal.com [dipterajournal.com]
- 4. N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]
